molecular formula C13H12N2O B6636364 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole

1-Methoxy-3-methylpyrido[1,2-a]benzimidazole

Cat. No. B6636364
M. Wt: 212.25 g/mol
InChI Key: MRPBOVYDAXPADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-methylpyrido[1,2-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-Methoxy-3-methylpyrido[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole has been shown to have neuroprotective effects, which may help prevent or slow the progression of neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, which may make it a promising candidate for drug development. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for research on 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole. One area of research is to further investigate the mechanism of action of this compound and its potential use in treating neurodegenerative diseases. Additionally, studies could be conducted to determine the optimal dosage and administration route of 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole for therapeutic use. Further research could also be conducted to improve the solubility of this compound in water and enhance its bioavailability. Finally, studies could be conducted to investigate the potential side effects of this compound and its safety for human use.
Conclusion
In conclusion, 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole and its safety for human use.

Synthesis Methods

1-Methoxy-3-methylpyrido[1,2-a]benzimidazole can be synthesized using different methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone. The Skraup reaction involves the oxidation of aniline with sulfuric acid and nitrobenzene. However, the most commonly used method for synthesizing 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole is the Pictet-Spengler reaction.

Scientific Research Applications

1-Methoxy-3-methylpyrido[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Methoxy-3-methylpyrido[1,2-a]benzimidazole has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.

properties

IUPAC Name

1-methoxy-3-methylpyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-7-12-14-10-5-3-4-6-11(10)15(12)13(8-9)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPBOVYDAXPADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N2C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-methylpyrido[1,2-a]benzimidazole

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